

Spectroscopic analysis of Acid Red 362 including UV-Vis and fluorescence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Red 362

Cat. No.: B13414098

[Get Quote](#)

Spectroscopic Analysis of Acid Red 362: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **Acid Red 362**, a synthetic monoazo dye complexed with chromium. The focus is on the principles and methodologies of UV-Visible (UV-Vis) and fluorescence spectroscopy as applied to this compound. Due to the limited availability of specific experimental data for **Acid Red 362** in publicly accessible literature, this guide presents representative data and methodologies based on the known characteristics of similar red azo dyes and metal complexes.

Introduction to Acid Red 362

Acid Red 362 (CAS No. 61814-58-2) is a brilliant red dye with the molecular formula C₁₆H₁₂CIN₄NaO₅S.^{[1][2][3]} As a 1:2 chromium complex, its molecular structure incorporates a central chromium ion coordinated with two azo dye ligands.^[1] This metal-complex nature significantly influences its color and stability. It is soluble in water and various organic solvents such as ethanol and dimethylformamide (DMF).^{[1][2]} Primarily used in the textile industry for dyeing wool, silk, and other fabrics, its spectroscopic properties are of interest for quality control, color consistency, and potential analytical applications.^{[1][2]}

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing colored compounds like **Acid Red 362**. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from the ground state to higher energy excited states. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure. For azo dyes, these absorptions are typically attributed to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the chromophore, which includes the $-N=N-$ azo group and associated aromatic rings.

Expected Spectroscopic Properties

While specific experimental data for **Acid Red 362** is not readily available, the UV-Vis spectrum of a red azo dye in an aqueous or ethanolic solution is expected to exhibit strong absorption in the visible region, which is responsible for its red color. This absorption band would likely appear in the range of 490-530 nm. Additional absorption bands in the UV region (250-350 nm) due to the aromatic portions of the molecule are also anticipated. The presence of the chromium complex can influence the position and intensity of these absorption bands.

Representative UV-Vis Spectroscopic Data

The following table summarizes representative UV-Vis absorption data expected for a red azo dye similar to **Acid Red 362**. These values are illustrative and should be experimentally verified for **Acid Red 362**.

Parameter	Representative Value	Solvent
λ_{max} (nm)	~510	Water
**Molar Absorptivity (ϵ) ($M^{-1}cm^{-1}$) **	20,000 - 40,000	Water
Secondary UV peak (nm)	~320	Water

Fluorescence Spectroscopy

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon and reaching an excited electronic state, emits a photon to return to the ground state. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. While many dyes are fluorescent, azo dyes, particularly those

complexed with metals, often exhibit weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways.

Expected Fluorescence Properties

The fluorescence potential of **Acid Red 362** is not well-documented. Metal-complex azo dyes often have their fluorescence quenched by the central metal ion. However, if it were to exhibit fluorescence, one would expect an excitation maximum (λ_{ex}) close to its main absorption maximum (λ_{max}) and an emission maximum (λ_{em}) at a longer wavelength. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would likely be low.

Representative Fluorescence Spectroscopic Data

The data in this table is hypothetical and represents plausible values for a weakly fluorescent red dye. Experimental validation is required for **Acid Red 362**.

Parameter	Representative Value	Solvent
Excitation Maximum (λ_{ex}) (nm)	~510	Water
Emission Maximum (λ_{em}) (nm)	~580	Water
Fluorescence Quantum Yield (Φ_F)	< 0.05	Water
Fluorescence Lifetime (τ) (ns)	0.5 - 2.0	Water

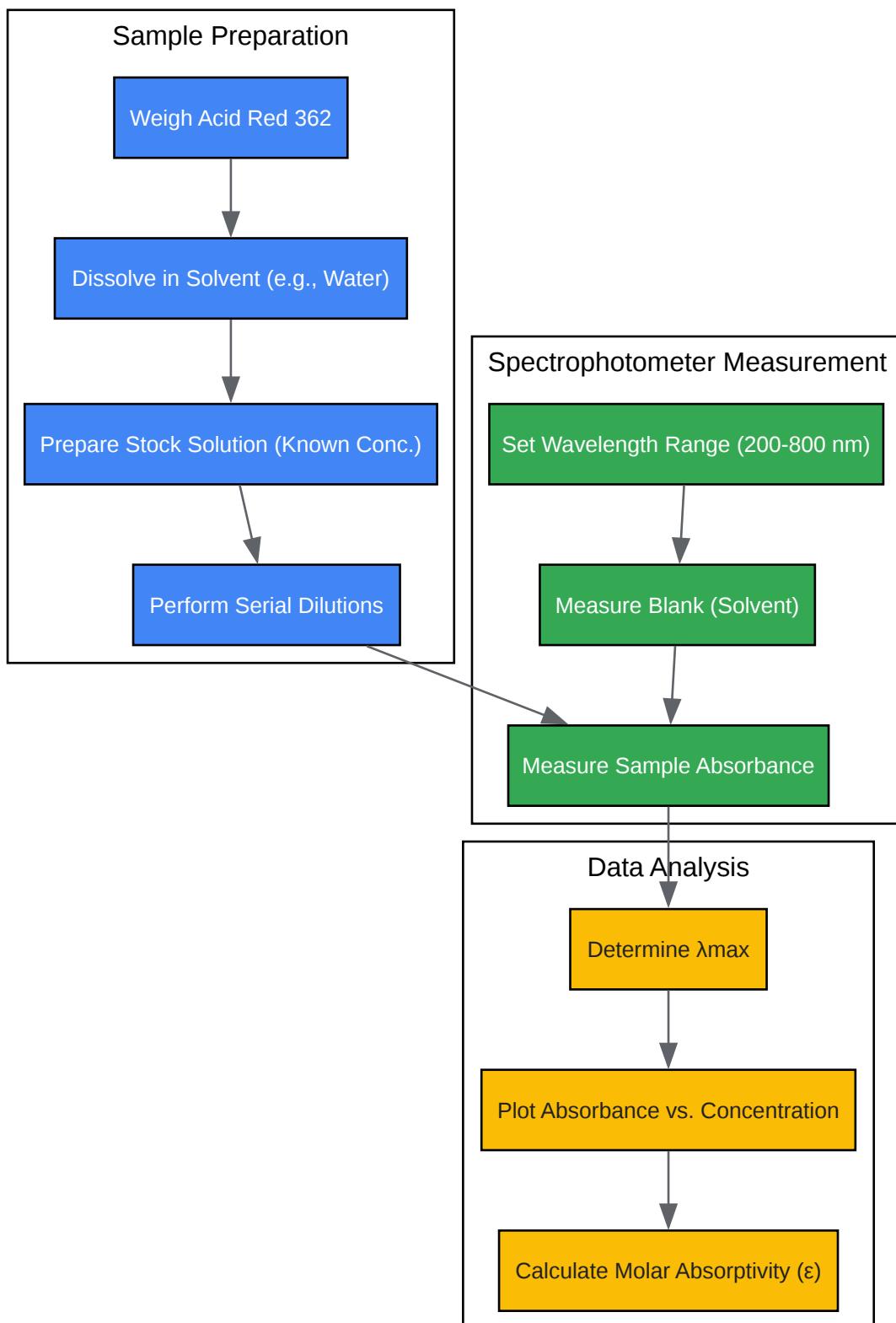
Experimental Protocols

The following sections detail the methodologies for conducting UV-Vis and fluorescence spectroscopic analysis of **Acid Red 362**.

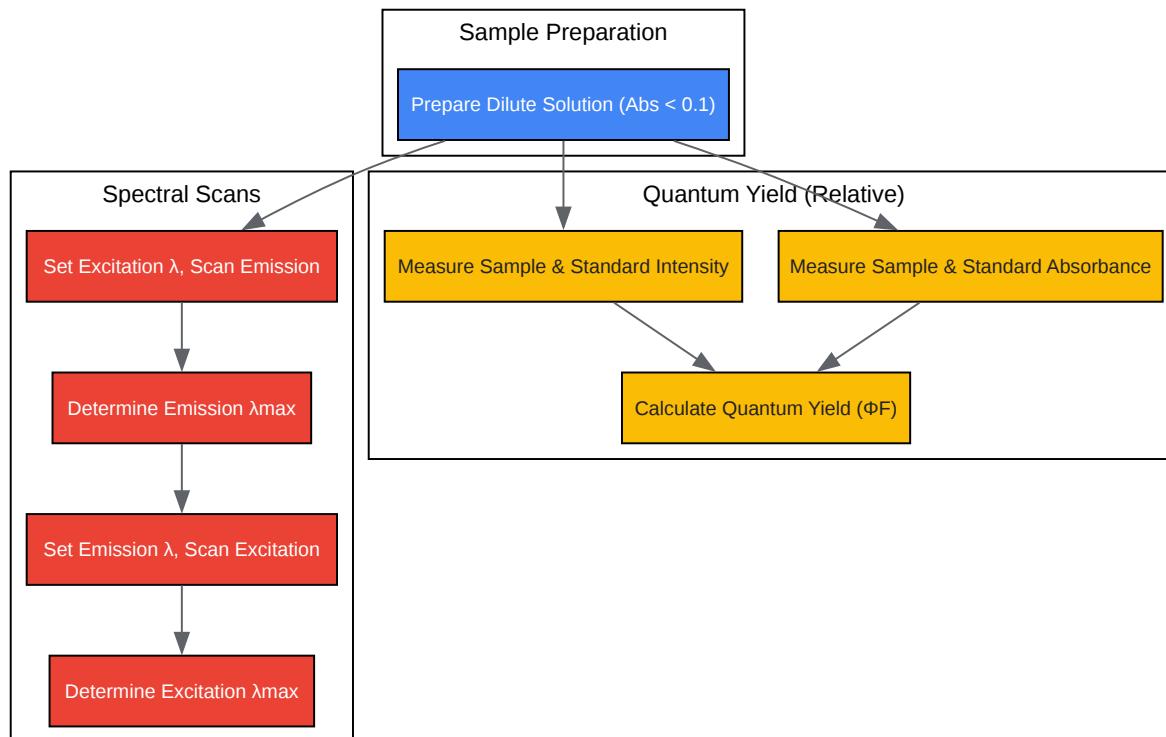
UV-Vis Spectroscopy Protocol

- Preparation of Stock Solution: Accurately weigh a small amount of **Acid Red 362** powder and dissolve it in a suitable solvent (e.g., deionized water or ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

- Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations spanning a suitable range for absorbance measurements (typically 0.1 to 1.0 absorbance units).
- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).
- Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a blank scan to zero the instrument.
- Sample Measurement: Rinse the cuvette with one of the working solutions and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}). Using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, ϵ is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration, the molar absorptivity can be calculated from a plot of absorbance versus concentration.


Fluorescence Spectroscopy Protocol

- Solution Preparation: Prepare a dilute solution of **Acid Red 362** in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).
- Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
- Excitation and Emission Scan:
 - To determine the emission spectrum, set the excitation wavelength to the λ_{max} obtained from the UV-Vis spectrum and scan a range of emission wavelengths (e.g., from $\lambda_{\text{ex}} + 10$ nm to 800 nm).
 - To determine the excitation spectrum, set the emission wavelength to the maximum found in the emission scan and scan a range of excitation wavelengths (e.g., from 250 nm to $\lambda_{\text{em}} - 10$ nm).


- Quantum Yield Measurement (Relative Method):
 - Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G).
 - Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the **Acid Red 362** solution and the standard solution.
 - The quantum yield of **Acid Red 362** can be calculated using the following equation:
$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}} / n_{\text{std}})^2$$
 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of **Acid Red 362**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for fluorescence spectroscopy.

Conclusion

This technical guide has outlined the principles and experimental approaches for the UV-Vis and fluorescence spectroscopic analysis of **Acid Red 362**. While specific quantitative data for this dye is sparse in the literature, this guide provides a framework for its characterization based on the known properties of similar metal-complex azo dyes. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers and scientists in the fields of analytical chemistry, materials science, and drug development who may work with this or related compounds. It is emphasized that the representative data presented herein should be confirmed through empirical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviary.com [worlddyeviary.com]
- 2. Acid Red 362 | 61814-58-2 [chemicalbook.com]
- 3. sdinternational.com [sdinternational.com]
- To cite this document: BenchChem. [Spectroscopic analysis of Acid Red 362 including UV-Vis and fluorescence]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13414098#spectroscopic-analysis-of-acid-red-362-including-uv-vis-and-fluorescence>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

